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Compound Name: 3-(2-Carboxyethyl)benzoic acid

Cat. No.: B2911907 Get Quote

An In-Depth Technical Guide to the Chemical and Physical Properties of 3-(2-
Carboxyethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction
3-(2-Carboxyethyl)benzoic acid (CAS No. 161265-32-3) is a bifunctional organic molecule of

significant interest in medicinal chemistry and materials science.[1] Its structure, featuring both

an aromatic carboxylic acid and an aliphatic carboxylic acid connected by a short alkyl chain,

imparts a unique combination of rigidity and flexibility. This dual functionality makes it an

exemplary building block, particularly as a linker in the design of complex therapeutic

conjugates like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras

(PROTACs).

This guide serves as a comprehensive technical resource, synthesizing available experimental

and computational data to provide a detailed understanding of the physicochemical properties,

spectroscopic signatures, reactivity, and practical applications of 3-(2-Carboxyethyl)benzoic
acid. By explaining the causality behind its chemical behavior and potential uses, this

document aims to equip researchers with the field-proven insights necessary for its effective

utilization in the laboratory.
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The fundamental properties of 3-(2-Carboxyethyl)benzoic acid are summarized below. It is

critical to distinguish between experimentally determined values and computationally predicted

data, which provides a reliable estimate in the absence of experimental verification.

Property Value Source

IUPAC Name 3-(2-carboxyethyl)benzoic acid [PubChem][2]

CAS Number 161265-32-3 [BIOSYNCE][1]

Molecular Formula C₁₀H₁₀O₄ [PubChem][2]

Molecular Weight 194.18 g/mol [PubChem][2]

Appearance White to off-white solid [ChemicalBook][3]

Melting Point 177 °C [BIOSYNCE][1]

Boiling Point
415.3 ± 28.0 °C at 760 mmHg

(Predicted)
[BIOSYNCE][1]

Density 1.3 ± 0.1 g/cm³ (Predicted) [BIOSYNCE][1]

pKa
4.23 ± 0.10 (Predicted, for the

more acidic proton)
[ChemicalBook][3]

XLogP3 1.8 (Computed) [PubChem][2]

Hydrogen Bond Donors 2 [PubChem][2]

Hydrogen Bond Acceptors 4 [PubChem][2]

Storage
Sealed in a dry, room

temperature environment
[BLD Pharm][4]

Solubility Profile
While specific quantitative solubility data for 3-(2-Carboxyethyl)benzoic acid is not widely

published, its solubility can be reliably inferred from its structure and comparison to its parent

compound, benzoic acid.

Aqueous Solubility: Benzoic acid is sparingly soluble in cold water but its solubility increases

significantly with temperature.[5][6] 3-(2-Carboxyethyl)benzoic acid, with its additional
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polar carboxylic acid group, is expected to be more soluble in water than benzoic acid. Its

solubility is also highly pH-dependent; deprotonation of the carboxylic acid groups at higher

pH will form the much more soluble dicarboxylate salt.

Organic Solvents: Benzoic acid is readily soluble in polar organic solvents like ethanol,

methanol, and acetone, where hydrogen bonding can occur.[5][7] It is less soluble in non-

polar solvents such as toluene and heptanes.[7] A similar trend is expected for 3-(2-
Carboxyethyl)benzoic acid. For laboratory applications, solvents like DMSO, DMF, and

ethanol are likely to be effective for solubilization.

Spectroscopic Analysis: An Interpretive Guide
No publicly archived experimental spectra for 3-(2-Carboxyethyl)benzoic acid are available at

the time of this writing. However, a detailed prediction of its key spectroscopic features can be

made based on its chemical structure and comparison with analogous compounds like benzoic

acid.

¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the

aliphatic ethyl chain protons.

Aromatic Protons (δ ≈ 7.5-8.2 ppm): The benzene ring will exhibit a complex multiplet

pattern. The proton ortho to the carboxyethyl group (C4-H) and the proton between the two

substituents (C2-H) will be distinct, as will the protons at C5 and C6. These will likely appear

as multiplets or overlapping doublets and triplets.

Carboxylic Acid Protons (δ ≈ 10-13 ppm): Two broad singlet signals are expected, one for

each -COOH group. These signals are often broad and may exchange with trace water in the

solvent, sometimes leading to their disappearance.

Aliphatic Protons (δ ≈ 2.6-3.1 ppm): The ethyl chain protons (-CH₂-CH₂-) will appear as two

distinct triplets, integrating to 2H each, due to coupling with each other. The -CH₂- group

adjacent to the benzene ring will be slightly downfield compared to the -CH₂- group adjacent

to the aliphatic carboxyl group.

¹³C NMR Spectroscopy
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Due to the molecule's asymmetry, ten distinct signals are expected in the ¹³C NMR spectrum.

Carbonyl Carbons (δ ≈ 168-175 ppm): Two signals are anticipated for the two carboxylic acid

carbons. The aromatic C=O may be slightly downfield of the aliphatic C=O.[8]

Aromatic Carbons (δ ≈ 128-140 ppm): Six signals are expected. The carbon attached to the

benzoic acid group (C1) and the carbon attached to the ethyl chain (C3) will be quaternary

and have lower intensity. The other four CH carbons will have distinct chemical shifts.

Aliphatic Carbons (δ ≈ 30-35 ppm): Two signals corresponding to the two -CH₂- groups of the

ethyl chain are expected.

Infrared (IR) Spectroscopy
The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid

groups.

O-H Stretch (2500-3300 cm⁻¹): A very broad and strong absorption band is characteristic of

the hydrogen-bonded O-H stretch in carboxylic acids.

C=O Stretch (1680-1740 cm⁻¹): Two distinct, strong, and sharp peaks are expected for the

carbonyls. The aromatic carboxylic acid C=O stretch is typically at a lower wavenumber

(≈1680-1700 cm⁻¹) due to conjugation with the benzene ring, while the aliphatic C=O will be

at a slightly higher wavenumber (≈1710-1740 cm⁻¹).

C-O Stretch (1210-1320 cm⁻¹): A strong band in this region corresponds to the C-O

stretching vibration.

Aromatic C-H and C=C Stretches: Weaker absorptions for aromatic C-H stretches will

appear above 3000 cm⁻¹, and characteristic C=C ring stretches will be present in the 1450-

1600 cm⁻¹ region.

Chemical Reactivity and Synthesis
The reactivity of 3-(2-Carboxyethyl)benzoic acid is governed by its two carboxylic acid

functional groups, which can undergo reactions such as esterification, amidation, and
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reduction.[9] The aromatic ring can also participate in electrophilic aromatic substitution, though

the carboxylic acid group is deactivating.

A key feature is the potential for selective reaction. The aromatic carboxylic acid is slightly more

acidic and its carbonyl carbon is less electrophilic due to resonance with the ring. The aliphatic

carboxylic acid is less acidic but its carbonyl is more susceptible to nucleophilic attack. This

subtle difference can potentially be exploited for selective mono-functionalization under

carefully controlled conditions.

Representative Synthesis Protocol
While multiple synthetic routes are possible, a plausible approach involves a Friedel-Crafts

acylation followed by a reduction and oxidation sequence. The following is a representative,

general protocol.

Step 1: Friedel-Crafts Acylation of Benzene with Succinic Anhydride

To a stirred suspension of anhydrous aluminum chloride (AlCl₃, 2.2 eq) in a suitable solvent

(e.g., nitrobenzene or 1,2-dichloroethane) under an inert atmosphere, add succinic

anhydride (1.0 eq) portion-wise, maintaining the temperature below 10 °C.

Add benzene (1.0 eq) dropwise to the reaction mixture.

Allow the mixture to warm to room temperature and stir for several hours until the reaction is

complete (monitored by TLC).

Carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric

acid to decompose the aluminum chloride complex.

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure to yield 3-benzoylpropanoic acid.

Step 2: Clemmensen or Wolff-Kishner Reduction

The keto group of 3-benzoylpropanoic acid is reduced to a methylene group. For the

Clemmensen reduction, the ketone is heated with amalgamated zinc and concentrated
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hydrochloric acid.

Alternatively, in the Wolff-Kishner reduction, the ketone is first converted to its hydrazone,

which is then heated with a strong base (e.g., potassium hydroxide) in a high-boiling solvent

like ethylene glycol.

Work-up and purification yield 4-phenylbutanoic acid.

Step 3: Friedel-Crafts Acylation/Oxidation to introduce the second carboxyl group (conceptual)

A more direct, though potentially complex, route might involve functionalizing a pre-substituted

benzene ring. A common modern approach would utilize cross-coupling reactions. For

instance, coupling 3-bromobenzoic acid with a suitable propionic acid derivative using a

palladium catalyst.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [3-(2-Carboxyethyl)benzoic acid chemical and physical
properties]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2911907#3-2-carboxyethyl-benzoic-acid-chemical-
and-physical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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